Fenthion oxon sulfone
Overview
Description
Fenthion oxon sulfone is a metabolite of the organophosphorus insecticide fenthion. It is an important compound in the study of pesticide residues and environmental toxicology. This compound is known for its high toxicity and is often monitored in agricultural products to ensure food safety .
Mechanism of Action
Target of Action
Fenthion Oxon Sulfone, also known as Fenthoxon Sulfone, is an organothiophosphate compound . The primary target of this compound, like most other organophosphates, is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function .
Mode of Action
The mode of action of this compound involves the inhibition of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine continues to transmit nerve signals, which can lead to overstimulation of muscles and glands controlled by the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the nervous system. The inhibition of cholinesterase leads to an overstimulation of the nervous system due to the accumulation of acetylcholine . This overstimulation can affect various downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .
Pharmacokinetics
It is known that organophosphates like this compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, these compounds are distributed throughout the body and can cross the blood-brain barrier, affecting the central nervous system . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of overstimulation of the nervous system. These symptoms can include muscle twitching, weakness, and even paralysis in severe cases . Other effects can include excessive salivation, abdominal cramps, and in severe cases, respiratory failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can impact the effectiveness and toxicity of this compound . Additionally, temperature and pH can affect the stability of this compound . It’s also important to note that this compound, like other organophosphates, is toxic to a wide range of organisms, including insects, birds, and mammals .
Biochemical Analysis
Cellular Effects
It is known that organophosphorus compounds can inhibit acetylcholinesterase, leading to neurotoxic effects
Molecular Mechanism
It is known that organophosphorus compounds can exert their effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenthion oxon sulfone can be synthesized through the oxidation of fenthion oxon. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, at a specific temperature to ensure complete oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Fenthion oxon sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into other sulfone derivatives.
Reduction: It can be reduced back to fenthion oxon under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher sulfone derivatives.
Reduction: Fenthion oxon.
Substitution: Various organophosphorus compounds.
Scientific Research Applications
Fenthion oxon sulfone is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the behavior of organophosphorus compounds and their metabolites.
Biology: Investigating the toxicological effects on various organisms.
Medicine: Exploring potential antidotes and treatments for organophosphorus poisoning.
Industry: Monitoring pesticide residues in agricultural products to ensure food safety.
Comparison with Similar Compounds
Fenthion oxon sulfone is similar to other organophosphorus compounds such as:
Fenthion oxon: Another metabolite of fenthion, but less oxidized.
Fenthion sulfoxide: A sulfoxide derivative of fenthion.
Fenthion sulfone: A sulfone derivative without the oxon group.
Uniqueness
This compound is unique due to its high toxicity and specific inhibition of acetylcholinesterase. Its presence in the environment and agricultural products is of significant concern, making it a critical compound for monitoring and research .
Properties
IUPAC Name |
dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTHWSUXEOILTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161482 | |
Record name | Fenthion oxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-35-2 | |
Record name | Fenoxon sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenthion oxon sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenthion oxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly employed for the detection and quantification of Fenthion Oxon Sulfone in food products?
A1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the simultaneous analysis of Fenthion and its metabolites, including this compound, in various food matrices. [, ] This method offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at trace levels. [, ]
Q2: Why is matrix-matched calibration important when analyzing this compound residues in food samples?
A2: Significant signal suppression in detector responses has been observed when analyzing this compound and related compounds in various food matrices. [] This suppression can lead to inaccurate quantification if not properly addressed. Matrix-matched calibration, where standards are prepared in the same matrix as the sample, helps compensate for these matrix effects and ensures accurate quantitative results. []
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